3-(3-Butenyl)benzoic acid chemical structure and properties
3-(3-Butenyl)benzoic acid chemical structure and properties
An In-Depth Technical Guide to 3-(3-Butenyl)benzoic acid
Abstract: This technical guide provides a comprehensive examination of 3-(3-butenyl)benzoic acid, a bifunctional aromatic compound with significant potential as a versatile building block in organic synthesis, polymer chemistry, and materials science. The document details the molecule's chemical structure, physicochemical properties, a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and thorough spectroscopic characterization data. Furthermore, it explores the compound's reactivity and outlines potential applications for researchers in drug discovery and materials development.
Introduction
3-(3-Butenyl)benzoic acid is an aromatic carboxylic acid distinguished by a terminal alkene functionality on a butyl substituent at the meta-position. This unique combination of a carboxylic acid and an olefin within the same molecule offers orthogonal reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures. The carboxylic acid group provides a handle for derivatization into esters, amides, and acid chlorides, or for surface anchoring. Concurrently, the terminal double bond is amenable to a wide array of transformations, including polymerization, hydrogenation, oxidation, and metathesis reactions. This guide serves as a foundational resource for scientists seeking to leverage the synthetic utility of this compound.
Chemical Structure and Properties
A fundamental understanding of the molecular structure and physical characteristics of 3-(3-butenyl)benzoic acid is essential for its effective application in research and development.
Molecular Identity
-
Systematic Name: 3-(But-3-en-1-yl)benzoic acid
-
Molecular Formula: C₁₁H₁₂O₂
-
Molecular Weight: 176.21 g/mol
-
CAS Number: 126230-67-1
-
SMILES: C=CCC1=CC=CC(=C1)C(=O)O
The diagram below illustrates the key structural components of the molecule.
Caption: Step-by-step workflow for the synthesis of 3-(3-butenyl)benzoic acid.
Detailed Experimental Protocol
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
4-Butenylboronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 3-bromobenzoic acid, 4-butenylboronic acid pinacol ester, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v).
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup - Acidification: After cooling to room temperature, carefully add 1 M HCl to the reaction mixture until the pH is ~2. This protonates the benzoate salt to form the desired carboxylic acid, which will precipitate.
-
Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky dppf ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst deactivation. [1]* Base: K₂CO₃ is a crucial component that facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic ester. [1]* Solvent: The dioxane/water system is effective for Suzuki couplings as it dissolves both the organic substrates and the inorganic base, creating a homogenous reaction environment. Degassing is critical to prevent oxidation of the catalytically active Pd(0) species.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized product is achieved through standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): 11.0-12.5 (br s, 1H, COOH), 8.0-7.9 (m, 2H, Ar-H), 7.5-7.4 (m, 2H, Ar-H), 5.9-5.8 (m, 1H, -CH =CH₂), 5.1-5.0 (m, 2H, -CH=CH₂ ), 2.8 (t, 2H, Ar-CH₂ -), 2.4 (q, 2H, -CH₂ -CH=) |
| ¹³C NMR | δ (ppm): 172 (C=O), 142 (Ar-C), 138 (-CH=), 132 (Ar-CH), 131 (Ar-CH), 129 (Ar-C), 128 (Ar-CH), 115 (=CH₂), 35 (Ar-CH₂), 34 (-CH₂-) |
| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch), 3075 (sp² C-H stretch), 2930 (sp³ C-H stretch), 1710-1680 (strong, C=O stretch), 1640 (C=C stretch), 910 (alkene C-H bend) [2] |
| MS (ESI-) | m/z: 175.07 [M-H]⁻ |
Reactivity and Potential Applications
The bifunctional nature of 3-(3-butenyl)benzoic acid allows for a diverse range of chemical transformations, making it a valuable precursor in several fields.
Polymer Science
The terminal alkene is a suitable monomer for polymerization techniques like free-radical polymerization or ring-opening metathesis polymerization (ROMP), leading to polymers with pendant carboxylic acid groups. These functionalized polymers can be used as coatings, adhesives, or in biomedical applications. [3]
Drug Discovery and Agrochemicals
The carboxylic acid can be converted into a variety of derivatives (esters, amides), while the alkene can be selectively modified (e.g., via epoxidation, dihydroxylation, or hydrogenation). This dual reactivity enables the construction of diverse molecular libraries for screening biological activity. Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. [4][5]
Materials Science
The carboxylic acid group can act as an anchor to bind the molecule to metal oxide surfaces, while the terminal alkene remains available for subsequent surface-initiated polymerization or "click" chemistry reactions. This makes it a prime candidate for surface functionalization and the development of novel hybrid materials.
Caption: Key reaction pathways for 3-(3-butenyl)benzoic acid.
Safety and Handling
Substituted benzoic acids should be handled with appropriate care in a laboratory setting.
-
Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation. [6][7]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [7][8]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. [6][9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
3-(3-Butenyl)benzoic acid stands out as a highly valuable and versatile chemical intermediate. Its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura coupling. The presence of two distinct and reactive functional groups provides chemists with a powerful tool for creating a wide array of novel molecules, polymers, and functional materials. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic programs.
References
- Kwong, F. Y., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry.
- Luo, Q., et al. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry - ACS Publications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- Angene Chemical. (2021). Safety Data Sheet.
- NIST. (2015). SAFETY DATA SHEET - SRM 350c Benzoic Acid.
- Tang, D., & Li, G. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Redox. (2022). Safety Data Sheet Benzoic acid.
- BYJU'S. (n.d.). Properties of Benzoic Acid.
- Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid...
- Wikipedia. (n.d.). Benzoic acid.
- Natalia, D., et al. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central.
- Justlong in Food. (2024). Application Areas of Benzoic Acid.
- International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Patsnap Synapse. (2024). What is Benzoic Acid used for?.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid...
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. justlonghealth.com [justlonghealth.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. What is Benzoic Acid used for? [synapse.patsnap.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. redox.com [redox.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]

